5,6,7,8-Tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate
Overview
Description
5,6,7,8-Tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate is an organic compound with a complex structure It is composed of a naphthalene ring system that is partially hydrogenated and substituted with a methoxy and nitro group on a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the hydrogenation of naphthalene to produce 5,6,7,8-tetrahydronaphthalene. This intermediate is then reacted with 4-methoxy-3-nitrobenzoic acid in the presence of a suitable catalyst to form the ester linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using acidic or basic conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Produces 5,6,7,8-tetrahydro-2-naphthalenyl 4-amino-3-nitrobenzoate.
Reduction: Produces 5,6,7,8-tetrahydro-2-naphthalenol and 4-methoxy-3-nitrobenzoic acid.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,6,7,8-Tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester linkage allows for hydrolysis, releasing active components that can modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenol, 5,6,7,8-tetrahydro-: Similar structure but lacks the methoxy and nitro groups.
4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]amino}butanoic acid: Contains a similar naphthalene ring but with different functional groups.
7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin: Similar naphthalene core but with different substituents.
Uniqueness
5,6,7,8-Tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both methoxy and nitro groups on the benzoate ester makes it a versatile compound for various applications .
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-23-17-9-7-14(11-16(17)19(21)22)18(20)24-15-8-6-12-4-2-3-5-13(12)10-15/h6-11H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUVZDFATVNGKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(CCCC3)C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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